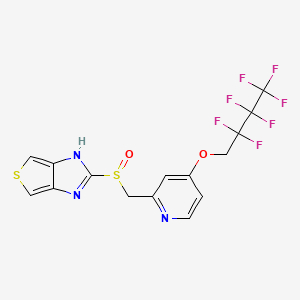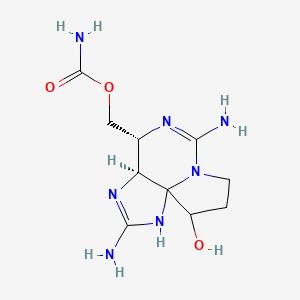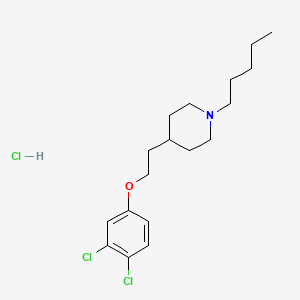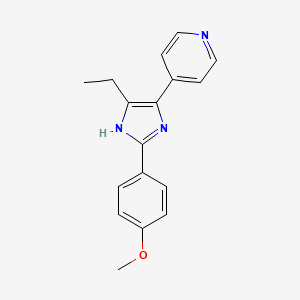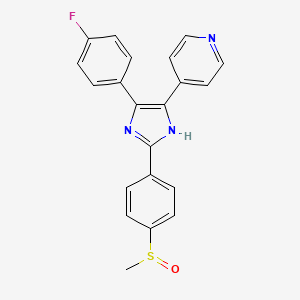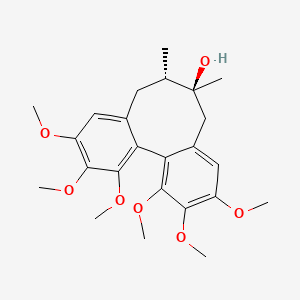
Schizandrin
Overview
Description
Schizandrin is one of the primary active compounds found in the traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties, showcasing its effectiveness across various liver diseases .
Synthesis Analysis
This compound is a natural compound extracted from the medicinal parts of Schisandra chinensis, primarily encompassing lignans, volatile oils, triterpenes, polysaccharides, among others . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .Molecular Structure Analysis
This compound is a tannin with the IUPAC name: 3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo [10.4.0.02,7]hexadeca-1 (16),2,4,6,12,14-hexaen-9-ol .Chemical Reactions Analysis
This compound exhibits various pharmacological effects, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . It’s effectiveness across various liver diseases is well-documented .Physical and Chemical Properties Analysis
This compound is a tannin with a molecular weight of 432.5 . It’s a bioactive chemical compound found in Schisandra rubriflora, Schisandra sphenanthera, and Schisandra chinensis .Scientific Research Applications
Neurodevelopmental Insights
Schizandrin has been studied in the context of neurodevelopmental disorders, offering potential insights into its applications for conditions like schizophrenia. Research has highlighted the developmental origins of schizophrenia, associating it with alterations in neurodevelopmental pathways. Studies have shown that individuals with schizophrenia exhibit changes in dendritic spine density on cerebral cortical neurons, which could be linked to the neuropathological aspects of the disorder. This compound's impact on neurodevelopmental processes could, therefore, provide a novel approach to understanding and potentially managing schizophrenia and related conditions (Garey, 2010).
Cognitive and Behavioral Effects
The cognitive and behavioral implications of this compound are another area of research interest. Studies have examined the association between cognitive functions, such as emotion recognition and motor control, and the pathophysiology of schizophrenia. This compound's effects on these cognitive domains could offer therapeutic avenues for improving cognitive deficits and behavioral symptoms observed in schizophrenia and other psychiatric disorders (Edwards, Jackson, & Pattison, 2002).
Neurotransmitter Regulation
Research has also focused on the role of neurotransmitters in schizophrenia, with a particular emphasis on dopamine's involvement in schizotypal personality traits and schizophrenic psychoses. This compound's potential to influence neurotransmitter systems, especially dopamine, could shed light on its applications in modulating psychotic symptoms and behaviors associated with high levels of schizotypy. This could lead to better understanding and treatment strategies for schizophrenia and schizotypal disorders (Mohr & Ettinger, 2014).
Neurotrophic Factors
The relationship between neurotrophic factors and schizophrenic psychoses has been explored, with evidence suggesting alterations at both protein and gene levels of neurotrophic factors in schizophrenia. This compound's impact on neurotrophic factors could provide insights into the morphological, cytoarchitectural, and neurobiochemical abnormalities in schizophrenia, offering potential pathways for therapeutic intervention (Durany & Thome, 2004).
Neuroimaging and Functional Studies
Functional neuroimaging techniques, such as functional near-infrared spectroscopy (fNIRS), have been applied to study various psychiatric disorders, including schizophrenia. This compound's effects on cerebral cortex function and its potential to alter neuroimaging findings could contribute to a deeper understanding of the neurobiological underpinnings of schizophrenia and related disorders (Ehlis, Schneider, Dresler, & Fallgatter, 2014).
Mechanism of Action
Target of Action
Schisandrin primarily targets various proteins and enzymes involved in cellular signaling pathways. For instance, it has been found to interact with the JAK2/STAT3 signaling pathway , PI3K/Akt pathway , and NLRP1 . These targets play crucial roles in cellular processes such as inflammation, apoptosis, and cell cycle regulation .
Mode of Action
Schisandrin interacts with its targets to induce various cellular changes. For instance, it has been shown to inhibit the JAK2/STAT3 signaling pathway, thereby reducing cardiomyocyte apoptosis . It also inhibits the PI3K/Akt pathway and concurrently suppresses NOX2 expression . Furthermore, it has been proposed to ameliorate cognitive deficits in Alzheimer’s disease mice through the inhibition of NLRP1-mediated neuronal pyroptosis and neuronal apoptosis .
Biochemical Pathways
Schisandrin affects several biochemical pathways. For instance, it has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth . It also inhibits the JAK2/STAT3 signaling pathway, which plays a role in inflammation and cell death . Moreover, it has been suggested to inhibit NLRP1, a component of the inflammasome, thereby affecting the inflammatory response .
Pharmacokinetics
The bioavailability of Schisandrin is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . This means that a significant portion of Schisandrin is metabolized in the liver and intestines before it reaches systemic circulation. Therefore, strategies to improve its bioavailability could enhance its therapeutic potential.
Result of Action
The interaction of Schisandrin with its targets and the subsequent changes in cellular processes result in various molecular and cellular effects. For instance, it has been shown to reduce cardiomyocyte apoptosis, thereby potentially protecting against myocardial injury . It also exhibits neuroprotective effects, as suggested by its ability to ameliorate cognitive deficits in Alzheimer’s disease mice .
Future Directions
Future investigations into schizandrin should prioritize understanding the molecular mechanisms underlying its pharmacological effects, clarification of metabolites and their respective ratios, bridging the gaps in clinical research, and development of new therapeutic strategies in cancer management .
Biochemical Analysis
Biochemical Properties
Schisandrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Schisandrin has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and metabolism . Additionally, it inhibits the expression of NOX2, an enzyme involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . Schisandrin also interacts with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes .
Cellular Effects
Schisandrin exerts various effects on different cell types and cellular processes. It has been found to protect hepatocytes from damage by reducing oxidative stress and inflammation . In cardiomyocytes, Schisandrin activates the PI3K/Akt pathway, promoting cell survival and reducing apoptosis . Schisandrin also influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune responses . Furthermore, Schisandrin modulates gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Schisandrin exerts its effects through various mechanisms. It binds to and inhibits the activity of NOX2, reducing the production of ROS and oxidative stress . Schisandrin also activates the PI3K/Akt pathway by binding to its receptors, leading to downstream signaling events that promote cell survival and metabolism . Additionally, Schisandrin modulates the activity of cytochrome P450 enzymes, affecting drug metabolism and detoxification . These molecular interactions contribute to the compound’s diverse pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Schisandrin have been observed to change over time. Schisandrin is relatively stable, but its bioavailability can be affected by hepatic and intestinal first-pass metabolism . Over time, Schisandrin can degrade, leading to a reduction in its pharmacological effects . Long-term studies have shown that Schisandrin can have sustained protective effects on cellular function, particularly in hepatocytes and cardiomyocytes .
Dosage Effects in Animal Models
The effects of Schisandrin vary with different dosages in animal models. At low to moderate doses, Schisandrin has been shown to exert protective effects on the liver and heart . At high doses, Schisandrin can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of Schisandrin plateau at certain dosages, and higher doses do not result in increased benefits .
Metabolic Pathways
Schisandrin is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, influencing the metabolism of various drugs and endogenous compounds . Schisandrin also affects metabolic flux, altering the levels of metabolites involved in oxidative stress and inflammation . These interactions contribute to the compound’s overall pharmacological profile.
Transport and Distribution
Within cells and tissues, Schisandrin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Schisandrin can accumulate in specific tissues, such as the liver and heart, where it exerts its pharmacological effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
Schisandrin’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and protective effects . Schisandrin’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These subcellular interactions are essential for the compound’s pharmacological actions.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Schizandrin involves the use of a multi-step process that includes various reactions such as Friedel-Crafts acylation, reduction, and cyclization.", "Starting Materials": ["Phenol", "Chloroacetyl chloride", "Hydrogen gas", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Benzene", "Methanol", "Sulfuric acid", "Sodium sulfate"], "Reaction": [ "Step 1: Friedel-Crafts acylation of phenol with chloroacetyl chloride in the presence of aluminum chloride catalyst to form 2-chloro-1-(chloroacetyl)benzene.", "Step 2: Reduction of 2-chloro-1-(chloroacetyl)benzene with hydrogen gas and palladium on carbon catalyst to form 2-chloro-1-phenylethanone.", "Step 3: Cyclization of 2-chloro-1-phenylethanone with sodium borohydride and acetic anhydride in the presence of sodium hydroxide catalyst to form 2,3-dihydro-1,6-dimethyl-4-phenyl-2-(2-phenylethyl)-1H-indene.", "Step 4: Oxidation of 2,3-dihydro-1,6-dimethyl-4-phenyl-2-(2-phenylethyl)-1H-indene with sulfuric acid and sodium sulfate to form Schizandrin." ] } | |
CAS No. |
7432-28-2 |
Molecular Formula |
C24H32O7 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |
InChI |
InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1 |
InChI Key |
YEFOAORQXAOVJQ-RKNYENMMSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Appearance |
Solid powder |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Schizandrin; Gomisins; Magnolia Vine; Omija; Schisandrol A; Schizandrol A; Wuweizins; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



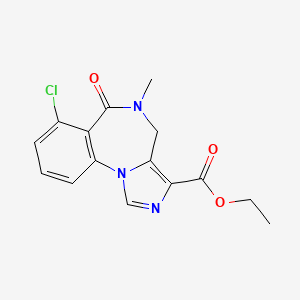
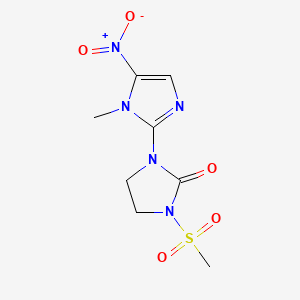
![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)

